1-(but-3-yn-1-yl)azepane
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Overview
Description
1-(But-3-yn-1-yl)azepane is a seven-membered nitrogen-containing heterocyclic compound with the molecular formula C10H17N and a molecular weight of 151.25 g/mol . This compound is part of the azepane family, which is known for its diverse applications in synthetic chemistry and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(But-3-yn-1-yl)azepane can be synthesized through various methods. One common approach involves the cyclization of linear precursors followed by functionalization. For example, the synthesis can start from commercially available materials such as 4-bromo-1H-indole, which undergoes a series of reactions including Vilsmeier formylation, reduction, and protection of the hydroxy group . Another method involves the use of palladium-catalyzed reactions under mild conditions to achieve the desired azepane derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ring-closing metathesis followed by reduction or Beckmann rearrangement of functionalized piperidones .
Chemical Reactions Analysis
Types of Reactions
1-(But-3-yn-1-yl)azepane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can convert double or triple bonds into single bonds, altering the compound’s structure.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron trifluoride etherate, and sodium borohydride. Reaction conditions often involve mild temperatures and specific solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl-containing compounds, while reduction reactions can produce saturated derivatives .
Scientific Research Applications
1-(But-3-yn-1-yl)azepane has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules and functionalized azepanes.
Medicine: Compounds like Proheptazine, an opioid analgesic, are derived from azepane structures.
Industry: Azepane compounds are utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(but-3-yn-1-yl)azepane involves its interaction with specific molecular targets and pathways. For instance, azepane derivatives can act as inhibitors by binding to enzyme active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(but-3-yn-1-yl)azepane include:
Azepine: A seven-membered nitrogen-containing heterocycle with similar pharmacological properties.
Azepinone: Another seven-membered ring compound with a carbonyl group, used in various synthetic applications.
Benzazepine: A fused ring system containing an azepane ring, known for its biological activity.
Uniqueness
This compound is unique due to its specific alkyne functional group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
CAS No. |
1342566-16-8 |
---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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